molecular formula C11H16N2O2 B1443968 4-Amino-2-(2-methylpropoxy)benzamide CAS No. 99981-76-7

4-Amino-2-(2-methylpropoxy)benzamide

Cat. No.: B1443968
CAS No.: 99981-76-7
M. Wt: 208.26 g/mol
InChI Key: XBQYOLIOBABGEO-UHFFFAOYSA-N
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Description

4-Amino-2-(2-methylpropoxy)benzamide (CAS 99981-76-7) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . Its structure features a benzamide core substituted with an amino group and a 2-methylpropoxy chain, which can be represented by the SMILES code CC(C)COC1=C(C=CC(N)=C1)C(N)=O . This compound is provided with high purity, typically 95% or higher, for research applications . This benzamide derivative is offered for research use only and is not intended for diagnostic or therapeutic applications. A primary research interest in this chemical series stems from its potential as an inhibitor of parasite hexokinase, a key enzyme in the glycolytic pathway of kinetoplastid parasites . Optimized analogs related to this structural class have demonstrated sub-micromolar inhibitory activity against Trypanosoma brucei hexokinase 1 (TbHK1) and show efficacy against whole bloodstream form (BSF) parasites, suggesting promise for the development of new treatments for neglected tropical diseases like human African trypanosomiasis (sleeping sickness) . Furthermore, these compounds have also shown inhibitory activity against the hexokinase enzyme from Leishmania major (LmHK1), indicating a potential to target multiple disease-causing trypanosomatid protozoa . The product is shipped cold-chain and is available for global distribution from multiple stock points .

Properties

IUPAC Name

4-amino-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYOLIOBABGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Hydroxybenzamide Precursors

A widely used method to prepare 4-amino-2-(2-methylpropoxy)benzamide involves the nucleophilic substitution of a hydroxy group on a benzamide precursor by 2-methylpropyl (isobutyl) halides or equivalents.

Typical procedure:

  • Starting from 4-amino-2-hydroxybenzamide, the hydroxy group is alkylated using 2-methylpropyl bromide or iodide.
  • The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
  • Heating at moderate temperatures (around 70°C) for several hours ensures completion.

Reaction conditions example:

Step Reagents/Conditions Yield (%) Notes
Etherification 4-amino-2-hydroxybenzamide + 2-methylpropyl bromide, K2CO3, DMF, 70°C, 4 hrs ~70-80% Efficient alkylation with minimal side reactions

This method ensures selective alkylation of the phenolic hydroxyl without affecting the amino group, which is less nucleophilic under these conditions.

Amide Bond Formation via Acid Chloride or Activated Ester

The benzamide moiety is typically formed by condensation of an activated benzoic acid derivative with ammonia or an amine.

Key activation methods:

  • Conversion of 4-amino-2-(2-methylpropoxy)benzoic acid to the acid chloride using reagents such as phosphorus trichloride or thionyl chloride.
  • Subsequent reaction with ammonia or ammonium salts to form the benzamide.

Phosphorus trichloride activation example:

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation 4-amino-2-(2-methylpropoxy)benzoic acid + PCl3, pyridine, 0-5°C to room temp 80-90% Efficient activation with minimal decomposition
Amide formation Acid chloride + NH3 or ammonium hydroxide, room temp or slight heating 75-85% Clean conversion to benzamide

This approach is supported by industrial methods for related benzamide derivatives, where controlling the amino group protection and activation of the carboxyl group is critical for high yield and purity.

Protection and Deprotection of the Amino Group

In some synthetic routes, the amino group at the 4-position is temporarily protected to prevent unwanted side reactions during etherification or amide formation.

  • Protection as an acetamide or carbamate is common.
  • After completion of the key synthetic steps, the protecting group is removed under mild acidic or basic conditions.

This step is crucial in routes where methylation or alkylation reagents might otherwise modify the amino group.

Alternative Synthetic Routes and Reductive Amination

While the above methods are classical, reductive amination strategies have been reported for related benzamide compounds, where an aldehyde intermediate is reacted with amines, followed by reduction to install the amino substituent. However, this is less common for this compound due to the stability and availability of direct substitution methods.

Summary Table of Preparation Methods

Method No. Key Step Reagents/Conditions Yield (%) Advantages Limitations
1 Etherification of hydroxybenzamide 2-methylpropyl bromide, K2CO3, DMF, 70°C, 4 hrs 70-80 Direct, selective alkylation Requires hydroxy precursor
2 Acid chloride formation & amidation PCl3, pyridine (0-5°C), then NH3, RT 75-90 High yield, industrially viable Requires handling of PCl3
3 Protection/deprotection strategy Acetylation, then alkylation, followed by deprotection Variable Prevents side reactions Additional steps increase time
4 Reductive amination (alternative) Aldehyde intermediate + amine + reducing agent 10-25 Useful for complex substitutions Lower yield, more steps

Research Findings and Industrial Relevance

  • Industrial synthesis favors the phosphazo method activating the amino group or acid chloride formation for efficient amidation with high yields (80-90%).
  • Avoiding amino group methylation during alkylation is critical; thus, direct methylation of amino groups is generally avoided or done with protection.
  • The etherification step is typically performed under mild basic conditions to ensure selective substitution of the phenolic hydroxyl without affecting the amino group.
  • Purity of the final product is generally above 98%, with vacuum drying and recrystallization used for isolation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

4-Amino-2-(2-methylpropoxy)benzamide has been investigated for various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL depending on the strain tested .
  • Anticancer Potential : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7. One study reported that certain derivatives exhibited selectivity against these cancer cells with IC50 values around 1.5 to 6.3 µM, suggesting potential for targeted cancer therapies .

Pharmaceutical Applications

This compound is being explored as a precursor for developing new pharmaceuticals:

  • Drug Formulations : Its ability to form ion-pair complexes enhances the solubility and stability of active pharmaceutical ingredients (APIs), making it suitable for controlled-release formulations . These formulations can improve bioavailability and therapeutic efficacy.
  • Antipsychotic Drugs : The compound's structural similarities to known antipsychotics suggest potential applications in treating psychiatric disorders. Research is ongoing to evaluate its efficacy in this area .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against S. aureus and E. coli with MIC values indicating strong antibacterial properties.
Anticancer ActivityShowed selective cytotoxicity against breast cancer cell lines with IC50 values indicating effective growth inhibition.
Pharmaceutical FormulationsExplored ion-pairing techniques for enhanced drug delivery systems, showing improved stability and absorption profiles in preliminary studies.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-amino-2-(2-methylpropoxy)benzamide with structurally analogous benzamide derivatives, focusing on substituent effects, biological activity, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Evidence Source
This compound 4-amino, 2-(2-methylpropoxy) ~264.3* Hypothesized HDAC inhibition Inferred
CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) 4-acetylamino, N-(2-aminophenyl) 285.3 HDAC inhibition, antitumor
GOE1734 (4-amino-N-(2'-aminophenyl)benzamide) 4-amino, N-(2-aminophenyl) 243.3 DNA crosslinking, selective antitumor (slow-growing tumors)
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide 4-(2-methylpropoxy), chiral backbone ~523.6 Not specified (structural analog)
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy, methyl ester 209.2 Intermediate for antimicrobials

*Estimated based on structural similarity.

Key Comparisons

However, longer chains (e.g., pentyloxy or hexyloxy in compounds) could reduce solubility, limiting bioavailability . Amino vs. Acetylamino Groups: The 4-amino substitution (as in GOE1734) is associated with DNA crosslinking and selective antitumor activity, whereas acetylamino groups (e.g., CI-994) are linked to HDAC inhibition . This suggests that this compound might share mechanisms with GOE1734 but require validation.

The 2-methylpropoxy group in the target compound could modulate similar selectivity.

Synthetic and Analytical Profiles

  • Compounds with chiral backbones (e.g., derivatives) often require stereoselective synthesis, increasing complexity compared to simpler benzamides like GOE1734 .
  • Purity and characterization methods (e.g., HRMS, HPLC in ) are critical for ensuring compound integrity, especially for analogs with multiple functional groups .

Biological Activity

4-Amino-2-(2-methylpropoxy)benzamide, a derivative of benzamide, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities that have been explored in various studies, particularly in the context of antiviral and anticonvulsant effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H16N2O2
  • CAS Number : 99981-76-7

Antiviral Activity

Research has indicated that compounds related to 4-amino benzamides exhibit significant antiviral properties. For instance, a series of 4-(aminomethyl)benzamide derivatives were identified as potent inhibitors of the Ebola virus and Marburg virus. One specific compound, CBS1118, demonstrated an effective concentration (EC50) of less than 10 μM against both viruses in vitro. The structure-activity relationship (SAR) studies revealed that modifications to the amide portion of the molecule could enhance selectivity and potency against these filoviruses .

Anticonvulsant Activity

The anticonvulsant properties of 4-amino-(2-methyl-4-aminophenyl)benzamide have been evaluated through various animal models. In studies involving mice, this compound showed efficacy in the maximal electroshock seizure test with an effective dose (ED50) of 63 micromol/kg. It was noted for its ability to mitigate tonic seizures induced by bicuculline and 3-mercaptopropionic acid. Comparatively, its potency was found to be similar to established anticonvulsants like phenytoin and carbamazepine .

Study on Antiviral Efficacy

In a study focusing on the inhibition of Ebola virus entry, researchers synthesized a series of benzamide derivatives. The compound CBS1118 was highlighted for its broad-spectrum activity against filoviruses, showcasing promising metabolic stability in human and rat liver microsomes .

Study on Anticonvulsant Properties

A detailed investigation into the anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide revealed that its introduction of a second amino group did not significantly impair its potency. This study emphasized the compound's potential for further pharmacokinetic studies and mechanism exploration .

Data Table: Biological Activity Summary

Activity Compound ED50 (μmol/kg) Remarks
AntiviralCBS1118<10Effective against EBOV and MARV
Anticonvulsant4-Amino-(2-methyl-4-aminophenyl)63Comparable potency to phenytoin and carbamazepine

Q & A

Q. What synthetic methodologies are suitable for preparing 4-Amino-2-(2-methylpropoxy)benzamide?

  • Methodological Answer : A multi-step synthesis can be adapted from analogous benzamide derivatives. For example:

Saponification and Acidification : Start with a chloro-substituted precursor (e.g., 6-chloro-1-isochromanone) and perform saponification under basic conditions, followed by acidification to yield a carboxylic acid intermediate .

Ammonification : React the intermediate with ammonia or ammonium hydroxide in a sealed reactor to introduce the amide group .

Introduction of 2-Methylpropoxy Group : Use nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) with 2-methylpropanol to functionalize the benzamide at the 2-position.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., ethanol or DMF) and catalyst (e.g., glacial acetic acid for condensation) to improve yield .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) is effective.
  • Parameters :
  • Mobile Phase: Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Validation : Calculate relative response factors for impurities (e.g., 0.1% detection limit for related nitriles). Retention times for the target compound and common byproducts (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) should be distinct (~3.0 vs. 6.5 minutes) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 or CDCl3 to confirm the aromatic substitution pattern, amide proton (δ ~7.5–8.5 ppm), and 2-methylpropoxy group (δ ~1.0–1.2 ppm for isopropyl CH3).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch), ~1650 cm1^{-1} (amide C=O), and ~1250 cm1^{-1} (C-O-C ether stretch).
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :
  • Data Collection : Use high-resolution single-crystal X-ray diffraction.
  • Refinement : Apply SHELXL for small-molecule refinement.
  • Input files: Include .hkl (intensity data) and .ins (instruction) files.
  • Parameters: Adjust thermal displacement parameters (Uiso_{iso}) and validate hydrogen bonding networks.
  • Validation : Check R-factor convergence (<5%) and residual electron density maps. SHELX’s robustness in handling twinned data makes it suitable for polymorphic forms .

Q. What strategies are effective for studying polymorphism in this compound?

  • Methodological Answer :
  • Screening : Recrystallize from solvents like ethanol, DMSO, or THF under varied cooling rates.
  • Characterization : Use DSC (melting point differences), PXRD (distinct diffraction patterns), and Raman spectroscopy.
  • Case Study : Benzamide itself exhibits orthorhombic (Form II) and monoclinic polymorphs. Analogous analysis can identify stable vs. metastable forms of the target compound .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodological Answer :
  • Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-amino position or vary the 2-methylpropoxy chain length.
  • Assays : Test in vitro against target enzymes (e.g., kinases) or receptors. For example, fluorinated analogs (e.g., PF-06465469 derivatives) show enhanced phosphatase inhibition .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic properties and docking simulations (AutoDock Vina) for binding affinity estimation .

Q. What are the key challenges in impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • Identification : Use LC-MS to detect byproducts (e.g., deaminated or oxidized species).
  • Quantification : Apply relative response factor (RRF) methods as per pharmacopeial guidelines (e.g., USP monographs). For example, limit 4-amino-2-(trifluoromethyl)benzonitrile to <0.1% .
  • Mitigation : Optimize reaction stoichiometry and purification (e.g., column chromatography or recrystallization) .

Q. How does the 2-methylpropoxy group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Stability Studies : Incubate the compound in HCl (0.1 M) and NaOH (0.1 M) at 25°C and 40°C. Monitor degradation via HPLC.
  • Mechanistic Insight : The ether linkage in 2-methylpropoxy is susceptible to acid-catalyzed hydrolysis. Steric hindrance from the isopropyl group may slow degradation compared to linear alkoxy chains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-2-(2-methylpropoxy)benzamide
Reactant of Route 2
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4-Amino-2-(2-methylpropoxy)benzamide

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